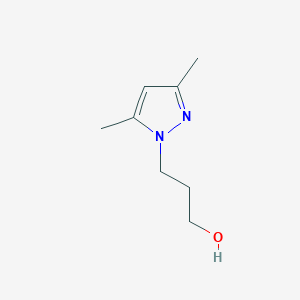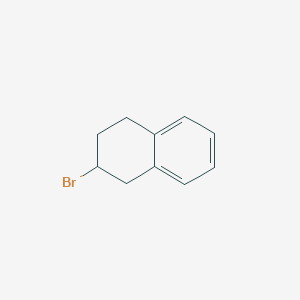![molecular formula C11H12N2S B1281751 [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamin CAS No. 89152-85-2](/img/structure/B1281751.png)
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of thiazole derivatives often involves strategies that allow for the introduction of various substituents into the thiazole core to modulate its biological activity. For instance, the synthesis of [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazyne derivatives, which are structurally related to [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine, has been reported to yield good results, with the derivatives being characterized by elemental analysis and NMR studies . Similarly, the synthesis of thiazole-2-yl-(amino)methylphosphonates and phosphinates involves nucleophilic addition to thiazole-derived imines, although the thiazole-2 derivatives were found to undergo cleavage under acidic conditions .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, with the presence of various substituents influencing the overall molecular conformation and electronic distribution. For example, the X-ray structure analysis of a related compound, methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, revealed a slightly warped ring skeleton and variations in bond lengths that could be explained by Huckel MO theory . These structural insights are crucial for understanding the interaction of thiazole derivatives with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions, which are essential for their biological activity. For instance, the hydrazine derivatives mentioned earlier were assayed for their inhibitory activity against human monoamine oxidase (hMAO), with some showing nanomolar IC50 values, indicating potent inhibitory effects . Additionally, the cleavage of thiazole-2-yl-(amino)methylphosphonates under acidic conditions suggests that the stability of such compounds can be influenced by the reaction environment .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like methyl groups can affect these properties, potentially altering the compound's pharmacokinetic profile and its interaction with biological targets. For example, the antioxidant properties of benzimidazole derivatives with thiazole moieties were evaluated, with some compounds showing good scavenging activity for DPPH radicals . These properties are critical for the development of thiazole derivatives as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate wurden als Antioxidantien nachgewiesen . Antioxidantien sind Stoffe, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.
Analgetische Aktivität
Es wurde berichtet, dass Thiazolderivate analgetische (schmerzlindernde) Eigenschaften besitzen . Dies könnte sie bei der Entwicklung neuer Schmerzmittel nützlich machen.
Entzündungshemmende Aktivität
Es wurde auch festgestellt, dass diese Verbindungen entzündungshemmende Wirkungen zeigen . Das bedeutet, dass sie möglicherweise zur Behandlung von Entzündungen, wie Arthritis oder Asthma, eingesetzt werden könnten.
Antibakterielle und Antimykotische Aktivität
Thiazolderivate haben antibakterielle und antimykotische Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung verschiedener bakterieller und Pilzinfektionen hin.
Antivirale Aktivität
Einige Thiazolderivate haben eine antivirale Aktivität gezeigt . Dies könnte sie wertvoll bei der Entwicklung neuer antiviraler Medikamente machen, insbesondere im anhaltenden Kampf gegen Viruserkrankungen.
Neuroprotektive Aktivität
Es wurde festgestellt, dass Thiazolderivate neuroprotektive Wirkungen haben . Das bedeutet, dass sie möglicherweise zur Behandlung von neurodegenerativen Erkrankungen wie Alzheimer und Parkinson eingesetzt werden könnten.
Antitumor- oder Zytotoxische Aktivität
Es wurde beobachtet, dass Thiazolderivate eine Antitumor- und zytotoxische Aktivität aufweisen . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnten.
Antikonvulsive Aktivität
Es wurde auch festgestellt, dass diese Verbindungen antikonvulsive Wirkungen zeigen . Dies könnte sie bei der Behandlung von Erkrankungen mit Krampfanfällen, wie Epilepsie, nützlich machen.
Eigenschaften
IUPAC Name |
[2-(3-methylphenyl)-1,3-thiazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRGOSWTMATQKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40526451 |
Source


|
| Record name | 1-[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40526451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89152-85-2 |
Source


|
| Record name | 1-[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40526451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)










